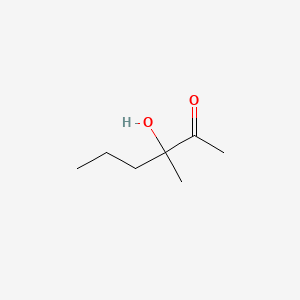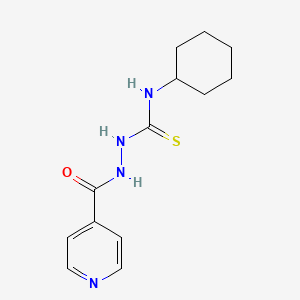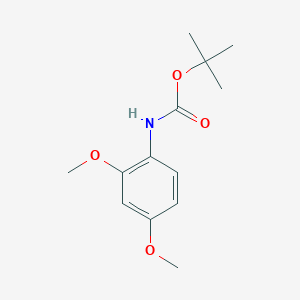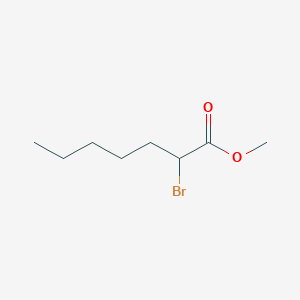
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with chlorotrimethylsilane in the presence of triethylamine as a base, followed by further functionalization to introduce the hydroxypropanimidamide group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Another derivative with applications in the pharmaceutical industry.
Bis(pyrazolyl)methanes: Compounds with similar structural motifs, used in coordination chemistry and as ligands.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
265314-19-0 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(10-6)4-3-8(9)11-13/h5,13H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
OQMUWCHCPBAXIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=NO)N)C |
Isomeric SMILES |
CC1=CC(=NN1CC/C(=N\O)/N)C |
Canonical SMILES |
CC1=CC(=NN1CCC(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


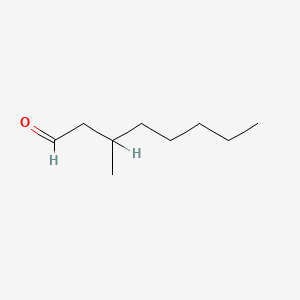
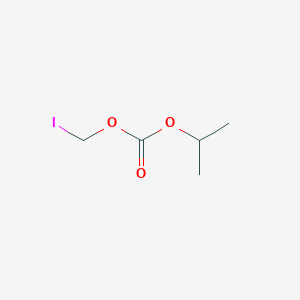
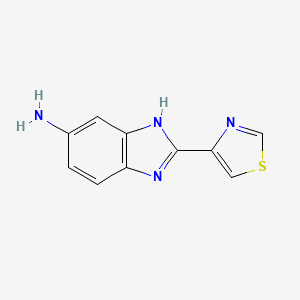

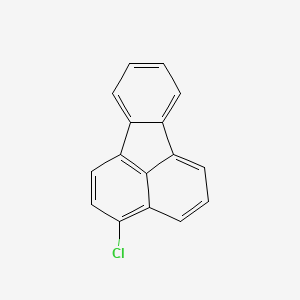

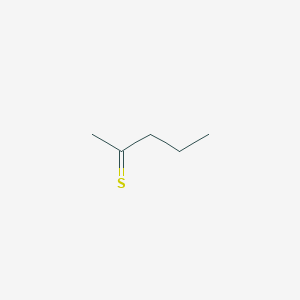

![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)

